Polyadenylic-polyuridylic acid sodium

TLR3 Agonist RLR Pathway Selectivity Profiling

Researchers studying TLR3-mediated immunity often face pathway crosstalk when using poly(I:C), which co-activates RIG-I/MDA5 and confounds results. Poly(A:U) sodium solves this as a rigorously characterized, exclusive TLR3 agonist with zero RLR engagement. • Exclusive TLR3 signaling-eliminates RIG-I/MDA5 crosstalk for clean mechanistic data • Clinically validated safety-human MTD ≥600 mg/m², enabling chronic dosing models • Essential control reagent for deconvoluting TLR3 vs. RLR pathway contributions • Each lot functionally validated; lyophilized format ensures ambient-temperature shipping stability.

Molecular Formula C19H27N7O16P2
Molecular Weight 671.4 g/mol
Cat. No. B12080121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolyadenylic-polyuridylic acid sodium
Molecular FormulaC19H27N7O16P2
Molecular Weight671.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
InChIInChI=1S/C10H14N5O7P.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)
InChIKeyVGQHQOKIMNKUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poly(A:U): Clinically Validated TLR3 Agonist


Polyadenylic-polyuridylic acid sodium, commonly referred to as poly(A:U), is a synthetic double-stranded RNA (dsRNA) molecule formed by the annealing of polyadenylic acid and polyuridylic acid homopolymer strands . As a well-characterized pattern recognition receptor (PRR) ligand, its primary mechanism of action is the activation of Toll-like receptor 3 (TLR3) [1]. This engagement initiates a TRIF-dependent signaling cascade, culminating in the production of type I interferons and pro-inflammatory cytokines, thereby promoting Th1 immune responses and enhancing antibody production [1]. Poly(A:U) has been extensively investigated for its immunomodulatory and antitumor properties, with documented clinical evaluation as an adjuvant therapy, particularly in breast cancer [2].

Poly(A:U): Distinction from Other TLR3 Agonists


The functional outcome of dsRNA immune stimulation is highly dependent on the specific molecular structure of the agonist. While compounds like poly(I:C) and its derivatives (e.g., poly ICLC) are also classified as TLR3 agonists, they exhibit fundamentally different receptor engagement profiles and downstream signaling [1]. Critically, poly(I:C) is a potent activator of both the TLR3 and the RIG-I-like receptor (RLR) pathways (RIG-I and MDA5), whereas poly(A:U) demonstrates a restricted signaling profile, acting almost exclusively through TLR3 [1]. This difference in receptor promiscuity translates into divergent cytokine induction profiles, particularly regarding IFN-γ production, and distinct toxicity and tolerability characteristics in vivo [1][2]. Consequently, substituting poly(A:U) with a more broadly acting dsRNA analog like poly(I:C) can lead to significantly different, and often more severe, inflammatory and toxicological outcomes, making it an unsuitable generic replacement in research and therapeutic development [2].

Poly(A:U): Evidence of Selectivity, Safety, and Efficacy


TLR3-Selective Signaling Without RLR Activation

A head-to-head mechanistic study established that polyadenylic-polyuridylic acid (poly(A:U)) and polyinosinic-polycytidylic acid (poly(I:C)) activate human TLR3 with comparable efficiency. However, a critical divergence exists: only poly(I:C) triggers the RIG-I and MDA5 pathways (RLR pathway), whereas poly(A:U) does not [1]. This was confirmed by the finding that poly(I:C) but not poly(A:U) induced IFN-γ production in human PBMCs, a downstream effect dependent on the co-engagement of RLRs [1].

TLR3 Agonist RLR Pathway Selectivity Profiling

Adjuvant Efficacy in Node-Positive Breast Cancer

In a randomized clinical trial of 300 patients with operable breast cancer, adjuvant treatment with polyadenylic-polyuridylic acid (poly(A:U)) demonstrated a significant clinical benefit. The most pronounced effect was observed in the node-positive patient subgroup, where treatment with poly(A:U) increased the 5-year relapse-free actuarial survival rate to 71% compared to 47% in the control group, representing a 24-percentage-point absolute increase [1][2]. Overall survival was also significantly improved in the total treated population (155 cases) versus controls (145 cases) after a mean follow-up of 87 months [2].

Breast Cancer Adjuvant Immunotherapy Survival Analysis

Tolerability Profile vs. Poly(I:C) Derivatives

A Phase I/IB clinical study established a high threshold of tolerability for poly(A:U). When administered intravenously to 25 patients with advanced malignancies at escalating weekly doses from 3 to 600 mg/m², no dose-limiting toxicity (DLT) was observed, with all adverse events graded below 3 [1]. This is in stark contrast to the known safety profile of other dsRNA analogs. For instance, poly ICLC is known to induce high levels of serum interferon (1,000-10,000 U/ml in mice at 1-100 µg doses), whereas poly(A:U) induces minimal to undetectable amounts (0-25 U/ml) [2]. This difference in interferon induction is a key driver of the distinct toxicity profiles.

Phase I Clinical Trial Toxicology Maximum Tolerated Dose

Poly(A:U): Research and Therapeutic Applications


Long-Term Adjuvant in TLR3-Dependent Tumor Models

Given its exclusive TLR3 signaling profile and its demonstrated clinical efficacy as an adjuvant in breast cancer [1][2], poly(A:U) is the preferred candidate for preclinical studies investigating sustained or chronic TLR3-mediated immune modulation for cancer therapy. Unlike poly(I:C), its lack of RLR engagement and resultant minimal induction of high systemic IFN-γ levels translates to a significantly higher maximum tolerated dose (≥600 mg/m²) in humans [3]. This makes poly(A:U) a more viable and safer agent for long-term administration in both experimental animal models and eventual clinical trials.

TLR3 Pathway Dissection Without RLR Crosstalk

For researchers seeking to deconvolute the specific contributions of the TLR3 pathway from the overlapping RIG-I/MDA5 pathways, poly(A:U) serves as a precise molecular tool. As demonstrated by Perrot et al., poly(A:U) and poly(I:C) co-engage TLR3, but only poly(I:C) triggers the RLR pathway [4]. This makes poly(A:U) an essential control reagent to isolate TLR3-dependent effects (e.g., IRF3 activation, IFN-β production) from RLR-mediated outcomes (e.g., high IFN-γ secretion by NK cells) [4].

Combination Therapy with IFN Inducers

Given its excellent safety profile but low standalone systemic IFN induction, poly(A:U) is a rational component for combination strategies. Its safe adjuvant effect [1][2] can be leveraged to 'prime' or broaden the immune response without adding significant toxicity, potentially improving the efficacy and therapeutic window of more potent but toxic agents like poly ICLC [3]. Furthermore, its utility is highlighted by its incorporation into novel, rationally-designed hybrid molecules like TL-532, which combines poly(A:U) and poly(I:C) blocks to create a new chemical entity with an optimized pharmacological profile [5].

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